Triphenylphosphine Triphenylborane: A Comprehensive Technical Guide
Triphenylphosphine Triphenylborane: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth overview of the synthesis, properties, and applications of triphenylphosphine triphenylborane (Ph₃P-BPh₃), a classic example of a sterically hindered Lewis acid-base adduct. Its study has been foundational in the development of Frustrated Lewis Pair (FLP) chemistry, a field with significant implications for catalysis and synthetic methodology.
Synthesis
The synthesis of triphenylphosphine triphenylborane is a straightforward acid-base reaction involving the combination of triphenylphosphine (Ph₃P), a Lewis base, with triphenylborane (BPh₃), a Lewis acid. The steric bulk of the phenyl groups on both the phosphorus and boron atoms prevents the formation of a classical, closely bound adduct, leading to a "frustrated" or sterically hindered product.
The reaction proceeds by mixing equimolar amounts of the two reactants in a suitable aprotic solvent.
Caption: General workflow for the synthesis of the Ph₃P-BPh₃ adduct.
The following protocol is adapted from established literature procedures.
Materials:
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Triphenylphosphine (Ph₃P)
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Triphenylborane (BPh₃)
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Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene
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Anhydrous, degassed pentane or hexane
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Schlenk flask or glovebox environment
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Magnetic stirrer and stir bar
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Cannula or syringe for solvent transfer
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Filtration apparatus (e.g., fritted funnel)
Procedure:
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In an inert atmosphere (e.g., inside a nitrogen-filled glovebox or using Schlenk line techniques), dissolve triphenylborane (1.0 eq) in a minimal amount of anhydrous dichloromethane.
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In a separate flask, dissolve triphenylphosphine (1.0 eq) in anhydrous dichloromethane.
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Slowly add the triphenylphosphine solution to the stirring triphenylborane solution at room temperature.
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A white precipitate of the Ph₃P-BPh₃ adduct typically forms immediately or upon brief stirring.
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Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
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Reduce the solvent volume under vacuum if necessary to maximize precipitation.
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Isolate the white solid product by filtration.
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Wash the collected solid with a small amount of cold, non-polar solvent like pentane or hexane to remove any unreacted starting materials.
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Dry the product under high vacuum to yield pure triphenylphosphine triphenylborane. The product is an air-stable, white crystalline solid.
Properties and Characterization
The defining feature of Ph₃P-BPh₃ is its long and relatively weak phosphorus-boron (P-B) dative bond, a direct consequence of the steric repulsion between the bulky phenyl substituents.
The following table summarizes key quantitative data for the Ph₃P-BPh₃ adduct.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₀BP | - |
| Molecular Weight | 504.41 g/mol | - |
| Appearance | White crystalline solid | |
| Melting Point | 227-230 °C | |
| P-B Bond Length | ~2.16 Å | |
| ¹H NMR (CD₂Cl₂) | δ 7.0-7.6 (m, 30H, Ar-H) ppm | |
| ¹¹B NMR (CD₂Cl₂) | δ -44.0 (d, J(B,P) = 55 Hz) ppm | |
| ³¹P NMR (CD₂Cl₂) | δ 29.0 (d, J(P,B) = 55 Hz) ppm | |
| Solubility | Soluble in CH₂Cl₂, CHCl₃; Sparingly soluble in toluene; Insoluble in alkanes. |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The observed coupling between the ¹¹B and ³¹P nuclei is definitive proof of the P-B bond formation.
Application in Frustrated Lewis Pair Chemistry
While the Ph₃P-BPh₃ adduct itself is stable, the combination of triphenylphosphine and triphenylborane in solution acts as a potent Frustrated Lewis Pair. The steric hindrance that prevents them from forming a strong, classical adduct leaves both the Lewis basic site on the phosphorus and the Lewis acidic site on the boron available to react cooperatively with small molecules.
The most notable application of the Ph₃P/BPh₃ system is the activation (heterolytic cleavage) of molecular hydrogen. This process does not require a transition metal, which was a paradigm-shifting discovery in catalysis.
Workflow:
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The Ph₃P and BPh₃ components exist in equilibrium with the Ph₃P-BPh₃ adduct in solution.
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A molecule of dihydrogen (H₂) enters the sterically hindered pocket between the Lewis acid and base.
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The Lewis basic phosphine donates electron density to one of the hydrogen atoms (formally a proton, H⁺), while the Lewis acidic borane accepts electron density from the other (formally a hydride, H⁻).
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This cooperative action cleaves the H-H bond, resulting in the formation of a phosphonium proton and a borohydride anion.
